REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[CH2:6][CH2:7][NH:8][C:9](=[O:20])[CH2:10][CH2:11][NH:12]C(=O)OC(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH2:12][CH2:11][CH2:10][C:9]([NH:8][CH2:7][CH2:6][C:5]1[CH:21]=[CH:22][CH:23]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:20]
|
Name
|
tert-butyl (3-((3-methoxyphenethyl)amino)-3-oxopropyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCNC(CCNC(OC(C)(C)C)=O)=O)C=CC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction the solvent
|
Type
|
CUSTOM
|
Details
|
is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product which
|
Type
|
CUSTOM
|
Details
|
is used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NCCC(=O)NCCC1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |